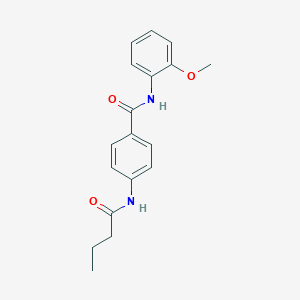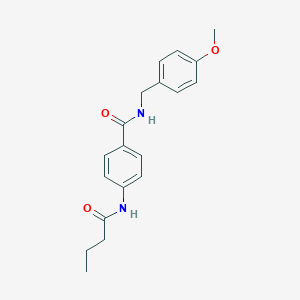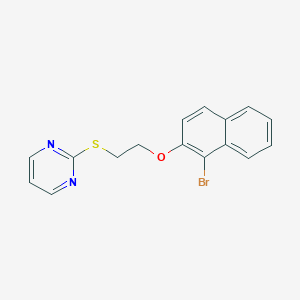![molecular formula C18H16ClN5OS B215566 2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine](/img/structure/B215566.png)
2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine, also known as CGP 4832, is a small molecule inhibitor that has been widely used in scientific research for its ability to selectively inhibit the activity of a specific protein.
Mechanism of Action
2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine 4832 binds to the ATP-binding site of CK2, preventing the transfer of phosphate groups from ATP to its substrate proteins. This results in the inhibition of CK2 activity and downstream signaling pathways.
Biochemical and Physiological Effects:
Inhibition of CK2 activity by 2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine 4832 has been shown to have various biochemical and physiological effects. For example, 2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine 4832 has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis. It has also been shown to have anti-inflammatory effects, as well as modulate the immune response.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine 4832 in lab experiments is its selectivity for CK2, which allows for the specific inhibition of CK2 activity without affecting other kinases. However, one limitation is its relatively low potency, which may require higher concentrations to achieve the desired effect.
Future Directions
There are several future directions for the use of 2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine 4832 in scientific research. One direction is the development of more potent and selective CK2 inhibitors. Another direction is the use of 2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine 4832 in combination with other drugs to enhance its therapeutic potential. Additionally, the role of CK2 in various diseases, such as cancer and inflammation, continues to be an active area of research, and 2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine 4832 may play a valuable role in these studies.
Synthesis Methods
The synthesis of 2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine 4832 involves the reaction of 4-chlorobenzylamine with 2-cyano-4,6-dichloropyrimidine in the presence of a base, followed by the reaction of the resulting intermediate with phenylguanidine. The final product is obtained after purification by column chromatography.
Scientific Research Applications
2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine 4832 has been used extensively in scientific research as a tool to study the function of a specific protein. This protein, known as protein kinase CK2, plays a crucial role in regulating various cellular processes such as cell growth, proliferation, and apoptosis. 2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine 4832 has been shown to selectively inhibit the activity of CK2, making it a valuable tool for studying the role of CK2 in these cellular processes.
properties
Product Name |
2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine |
|---|---|
Molecular Formula |
C18H16ClN5OS |
Molecular Weight |
385.9 g/mol |
IUPAC Name |
2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine |
InChI |
InChI=1S/C18H16ClN5OS/c19-12-6-8-15(9-7-12)26-11-14-10-16(25)23-18(22-14)24-17(20)21-13-4-2-1-3-5-13/h1-10H,11H2,(H4,20,21,22,23,24,25) |
InChI Key |
RWVFCPQLJKJLPA-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N/C(=N\C2=NC(=O)C=C(N2)CSC3=CC=C(C=C3)Cl)/N |
SMILES |
C1=CC=C(C=C1)NC(=NC2=NC(=O)C=C(N2)CSC3=CC=C(C=C3)Cl)N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=NC2=NC(=O)C=C(N2)CSC3=CC=C(C=C3)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-cyclopentyl-N-[2-(2,3,5-trimethylphenoxy)ethyl]amine](/img/structure/B215494.png)
![N-cyclopentyl-N-[2-(2,6-dimethylphenoxy)ethyl]amine](/img/structure/B215495.png)

![N-cyclopentyl-N-{2-[2-(2-iodo-4-methylphenoxy)ethoxy]ethyl}amine](/img/structure/B215498.png)
![N-cyclopentyl-N-[3-(3-methylphenoxy)propyl]amine](/img/structure/B215499.png)
![N-cyclopentyl-N-[3-(4-methylphenoxy)propyl]amine](/img/structure/B215500.png)
![2-{2-[2-Methoxy-4-(1-propenyl)phenoxy]ethyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B215502.png)
![2-{2-[2-(4-Methoxyphenoxy)ethoxy]ethyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B215507.png)
![2-[2-(4-Iodophenoxy)ethyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B215508.png)